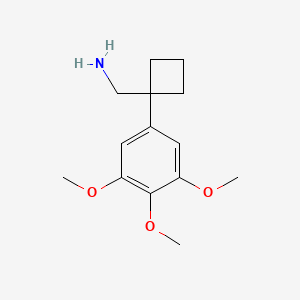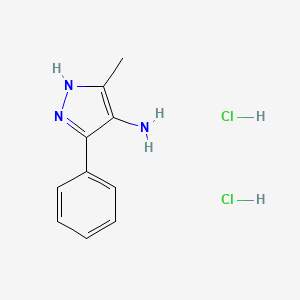![molecular formula C10H9Cl2N3 B11820631 2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B11820631.png)
2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-cyanure de 2,6-dichloro-4-[2-(diméthylamino)éthényl]pyridine est un composé organique hétérocyclique qui présente un cycle pyridine substitué par deux atomes de chlore, un groupe diméthylamino et un groupe cyano
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-cyanure de 2,6-dichloro-4-[2-(diméthylamino)éthényl]pyridine implique généralement plusieurs étapes. Une méthode courante commence avec la 2,6-dichloropyridine comme composé de base. La voie de synthèse peut inclure les étapes suivantes :
Réduction : Conversion du groupe nitro en groupe amino.
Substitution nucléophile : Introduction du groupe diméthylamino.
Formation du groupe éthényle : Cette étape implique la formation de la liaison éthényle par une réaction de condensation.
Introduction du groupe cyano :
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent souvent l’optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela inclut le contrôle de la température, de la pression et l’utilisation de catalyseurs pour faciliter les réactions. L’utilisation de réacteurs à écoulement continu peut également améliorer l’efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-cyanure de 2,6-dichloro-4-[2-(diméthylamino)éthényl]pyridine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels existants.
Substitution : Les atomes de chlore peuvent être substitués par d’autres nucléophiles.
Condensation : Le groupe éthényle peut participer à des réactions de condensation pour former des molécules plus grosses.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent remplacer les atomes de chlore.
Condensation : Les aldéhydes et les cétones sont souvent utilisés dans les réactions de condensation.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de N-oxydes de pyridine, tandis que les réactions de substitution peuvent produire divers dérivés de pyridine substitués .
Applications de la recherche scientifique
Le 3-cyanure de 2,6-dichloro-4-[2-(diméthylamino)éthényl]pyridine a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est utilisé comme bloc de construction pour la synthèse de composés pharmaceutiques.
Science des matériaux : Le composé est utilisé dans le développement de matériaux de pointe aux propriétés électroniques spécifiques.
Recherche biologique : Il sert de sonde pour étudier les voies et les interactions biologiques.
Chimie industrielle : Le composé est utilisé dans la synthèse d’agrochimiques et d’autres produits industriels
Applications De Recherche Scientifique
2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a probe to study biological pathways and interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial products
Mécanisme D'action
Le mécanisme d’action du 3-cyanure de 2,6-dichloro-4-[2-(diméthylamino)éthényl]pyridine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes et à des récepteurs, modulant leur activité. La présence du groupe diméthylamino améliore sa capacité à interagir avec les molécules biologiques, tandis que le groupe cyano peut participer à des liaisons hydrogène et à d’autres interactions. Ces interactions peuvent affecter diverses voies biochimiques, conduisant aux effets observés du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
2,6-Dichloropyridine : Un précurseur dans la synthèse du composé cible.
4-Amino-2,6-dichloropyridine : Un autre dérivé avec des groupes fonctionnels différents.
2,6-Dichloro-4-méthoxypyridine : Un composé similaire avec un groupe méthoxy au lieu du groupe diméthylamino
Unicité
Le 3-cyanure de 2,6-dichloro-4-[2-(diméthylamino)éthényl]pyridine est unique en raison de la combinaison de ses groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques. La présence à la fois des groupes diméthylamino et cyano permet des interactions diverses avec d’autres molécules, ce qui en fait un composé polyvalent dans diverses applications.
Propriétés
Formule moléculaire |
C10H9Cl2N3 |
|---|---|
Poids moléculaire |
242.10 g/mol |
Nom IUPAC |
2,6-dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H9Cl2N3/c1-15(2)4-3-7-5-9(11)14-10(12)8(7)6-13/h3-5H,1-2H3 |
Clé InChI |
BHPAZBLTUPBPNI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC1=CC(=NC(=C1C#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[(1-hydroxy-3-methylcyclohexyl)methyl]amino}-N-methylacetamide](/img/structure/B11820560.png)
![2-{[5-(3-aminoprop-1-yn-1-yl)thiophen-3-yl]formamido}-N-propylpropanamide hydrochloride](/img/structure/B11820562.png)
![4-coumaroyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B11820565.png)







